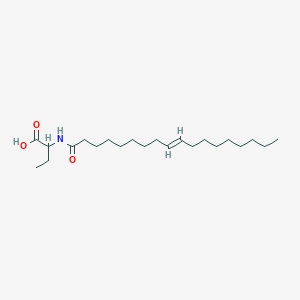
2-(oleoylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(oleoylamino)butanoic acid, also known as OAB or 2-OAB, is a synthetic fatty acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. OAB is a structural analog of oleoylethanolamide (OEA), which is an endogenous lipid mediator that regulates appetite and body weight. OAB has been found to have similar effects on appetite and weight regulation, as well as other potential benefits.
Mecanismo De Acción
The mechanism of action of 2-(oleoylamino)butanoic acid is not fully understood, but it is believed to work through a similar pathway as OEA. OEA activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), which regulates lipid metabolism and energy expenditure. 2-(oleoylamino)butanoic acid may also activate PPAR-alpha, leading to similar effects on appetite and weight regulation.
Biochemical and Physiological Effects:
In addition to its effects on appetite and weight regulation, 2-(oleoylamino)butanoic acid has been found to have other potential benefits. Studies have shown that 2-(oleoylamino)butanoic acid can reduce inflammation and oxidative stress, which are implicated in a variety of diseases such as diabetes, cardiovascular disease, and cancer. 2-(oleoylamino)butanoic acid has also been found to improve insulin sensitivity and glucose metabolism, suggesting that it may have potential as a treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(oleoylamino)butanoic acid in lab experiments is its specificity for PPAR-alpha, which allows for targeted effects on lipid metabolism and energy expenditure. However, the synthesis of 2-(oleoylamino)butanoic acid is complex and requires specialized equipment and expertise, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(oleoylamino)butanoic acid. One area of interest is the development of 2-(oleoylamino)butanoic acid-based therapies for obesity and related metabolic disorders. Another area of research is the investigation of 2-(oleoylamino)butanoic acid's effects on other physiological processes, such as inflammation and oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 2-(oleoylamino)butanoic acid and its potential therapeutic applications.
Métodos De Síntesis
2-(oleoylamino)butanoic acid can be synthesized through a multi-step process that involves the reaction of oleic acid with 2-aminobutanoic acid. The resulting product is then purified through various chromatography techniques to obtain pure 2-(oleoylamino)butanoic acid. The synthesis of 2-(oleoylamino)butanoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
2-(oleoylamino)butanoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the role of 2-(oleoylamino)butanoic acid in appetite and weight regulation. Studies have shown that 2-(oleoylamino)butanoic acid can reduce food intake and body weight in animal models, suggesting that it may have potential as a treatment for obesity.
Propiedades
IUPAC Name |
2-[[(E)-octadec-9-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20(4-2)22(25)26/h11-12,20H,3-10,13-19H2,1-2H3,(H,23,24)(H,25,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWBBLXGIBDIRJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC(CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

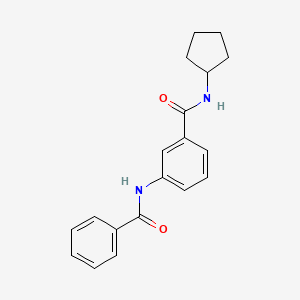
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)
![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5745714.png)
![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)
![isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)

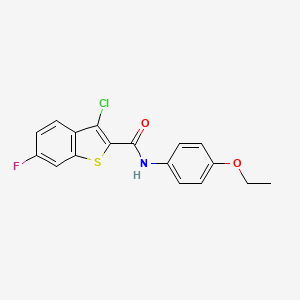
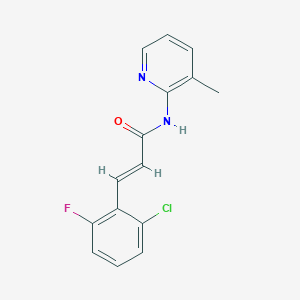
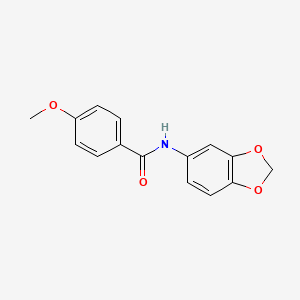
![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5745781.png)
